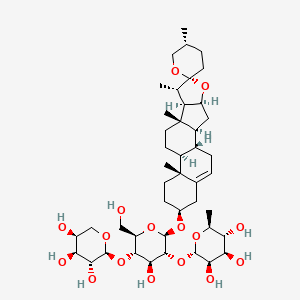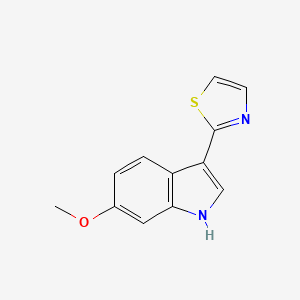
N-水杨酰色胺
描述
N-Salicyloyltryptamine (STP) is a central nervous system depressant . It has been observed to act as an anticonvulsive agent and exert antinociceptive effects .
Synthesis Analysis
N-Salicyloyltryptamine derivatives have been synthesized as multifunctional agents for the treatment of neuroinflammation . The design of these agents is based on the combination principles .Molecular Structure Analysis
The molecular structure of N-Salicyloyltryptamine is represented by the formula C17H16N2O2 .Chemical Reactions Analysis
N-Salicyloyltryptamine derivatives have shown potential anti-neuroinflammatory effects . In cyclooxygenase assay, two compounds displayed extremely preferable COX-2 inhibition than N-Salicyloyltryptamine .Physical And Chemical Properties Analysis
N-Salicyloyltryptamine has a molecular weight of 280.32 g/mol . It is a solid substance .科学研究应用
Vasorelaxation
STP induces vasorelaxation through the activation of the NO/sGC pathway and reduction of calcium influx . This effect is both endothelium-dependent and -independent . The endothelial-dependent relaxations in response to STP are markedly reduced by L-NAME (endothelial NO synthase—eNOS—inhibitor), Hydroxocobalamin (NO scavenger), and ODQ (soluble Guanylyl Cyclase—sGC—inhibitor) .
Nitric Oxide (NO) Levels
STP increases NO levels, as observed in amperometric experiments with freshly dispersed CD31+ cells . This increase in NO levels is associated with the vasorelaxation effect of STP .
Inhibition of Voltage-Gated Calcium Channels
STP inhibits voltage-gated calcium channels, which contributes to its endothelium-independent vasorelaxation effect . This is evidenced by the inhibition of the concentration-response calcium curves in depolarizing solution, the increased relaxation in rings that were pre-incubated with high extracellular KCl, and the inhibition of macroscopic calcium currents .
Neuroprotection and Spasmolytic Effects
Benzoyltryptamine analogues, such as STP, act as neuroprotective and spasmolytic agents on smooth muscles . They reduce the generation of action potentials in neuronal cells, strongly influencing neuronal excitability through their action on ion channels .
Anticonvulsive and Antinociceptive Effects
STP has been observed to act as an anticonvulsive agent and exert antinociceptive effects in mice . This suggests potential applications in the treatment of conditions related to seizures and pain.
Immunomodulation and Redox Properties
STP has been shown to modulate inflammatory parameters at doses that do not interfere with cell viability . It reverses some redox and inflammatory parameters induced by LPS, including thiol oxidation, superoxide dismutase activation, and morphological changes associated with macrophage activation . It also significantly inhibits LPS-induced TNF-α and IL-1β release, as well as CD40 and TNF-α protein upregulation .
作用机制
N-Salicyloyltryptamine acts through a multi-modal mechanism of action, including inhibition of voltage-dependent calcium and sodium channels, inhibition of voltage and calcium-dependent potassium channel, enhancement of GABAergic activity, and anti-oxidative property . It also induces vasorelaxation through activation of the NO/sGC pathway and reduction of calcium influx .
属性
IUPAC Name |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPYTDZHCNJRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438669 | |
| Record name | N-Salicyloyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Salicyloyltryptamine | |
CAS RN |
31384-98-2 | |
| Record name | N-Salicyloyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of N-Salicyloyltryptamine (NST) at the cellular level?
A1: N-Salicyloyltryptamine (NST) exerts its effects through multiple mechanisms:
- Vasorelaxation: NST induces vasorelaxation by activating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and inhibiting voltage-gated calcium channels. This dual action contributes to its ability to relax blood vessels. []
- Anticonvulsant Activity: NST displays anticonvulsant properties, possibly by enhancing central GABAergic neurotransmission. This is supported by the observation that flumazenil, a benzodiazepine antagonist, inhibits NST's effect on seizure latency in the pentylenetetrazole model. []
Q2: What is the structure of N-Salicyloyltryptamine and how was it elucidated?
A2: N-Salicyloyltryptamine is a tryptamine analog where the tryptamine nitrogen is acylated with a salicylic acid moiety. The structure was confirmed using standard spectroscopic methods, including nuclear magnetic resonance (NMR) techniques such as COSY (Correlation Spectroscopy), COBY, and HMBC (Heteronuclear Multiple Bond Correlation). []
Q3: Does N-Salicyloyltryptamine possess anti-inflammatory properties? If so, what are the potential mechanisms involved?
A3: Yes, NST exhibits anti-inflammatory effects. In a carrageenan-induced peritonitis model, NST significantly reduced leukocyte migration to the peritoneal cavity. Furthermore, it demonstrated antioxidant activity by decreasing myeloperoxidase and catalase activities, as well as reducing nitrite and thiobarbituric acid reactive species levels. These findings suggest that NST's anti-inflammatory action might involve modulating neutrophil migration and scavenging reactive oxygen species. []
Q4: Has N-Salicyloyltryptamine demonstrated efficacy in any in vivo models of disease?
A4: Yes, NST has shown promising results in several animal models:
- Antinociception: NST reduced pain responses in mice subjected to formalin and acetic acid-induced writhing tests, indicating its potential as an analgesic. []
- Anti-edema: NST significantly inhibited edema induced by various agents, including carrageenan, dextran, compound 48/80, histamine, serotonin, capsaicin, and prostaglandin E2, in rodent models. Its ability to attenuate compound 48/80-induced mast cell degranulation suggests that its anti-edematogenic effect might involve inhibiting mast cell activation. []
- Anticonvulsant Activity: NST exhibited anticonvulsant properties in rodent models of seizures induced by pentylenetetrazole and picrotoxin, further supporting its potential therapeutic utility in epilepsy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




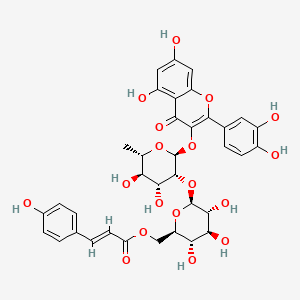
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)



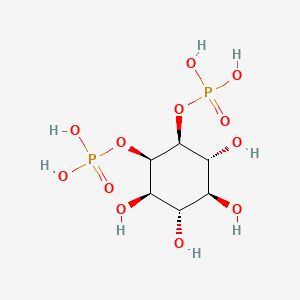
![2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
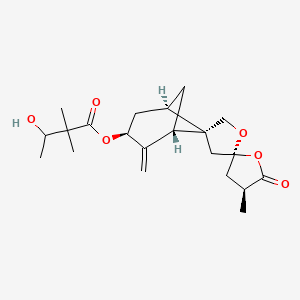

![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)
